molecular formula C17H16FN5OS B5648543 2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-fluorophenyl)acetamide

2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-fluorophenyl)acetamide

Cat. No. B5648543
M. Wt: 357.4 g/mol
InChI Key: IAOBMSOZMZFITK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-fluorophenyl)acetamide involves multi-step chemical reactions, starting from basic building blocks to achieve the desired compound. For example, synthesis processes often involve reactions such as condensation, crystallization from solvents, and purification steps to achieve high purity and yield of the target compound. While the specific synthesis pathway for this compound is not directly mentioned in available research, methods similar to those used for the synthesis of related compounds, involving steps like reacting with acetamide derivatives in the presence of catalysts, can be inferred (Ding et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-fluorophenyl)acetamide is often determined using techniques such as X-ray crystallography, NMR (nuclear magnetic resonance), and mass spectrometry. These techniques provide detailed information on the arrangement of atoms within the molecule, including bond lengths, angles, and the overall three-dimensional orientation of the molecule. Crystal structure analysis reveals how molecules pack together in the solid state, which can influence the compound's physical properties and reactivity (Gautam et al., 2013).

Chemical Reactions and Properties

The reactivity of compounds like 2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-fluorophenyl)acetamide towards various chemical agents and under different conditions can provide insights into their chemical stability, potential as intermediates in synthesis, and their behavior in biological systems. Studies on related compounds have explored their reactions with nucleophiles, electrophiles, and other chemical transformations that highlight their versatile reactivity and potential application in synthesizing more complex molecules (Caram et al., 2003).

Physical Properties Analysis

The physical properties of chemical compounds, including melting points, solubility in various solvents, and crystalline structure, are crucial for understanding their behavior in different environments and applications. For compounds similar to 2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-fluorophenyl)acetamide, research has focused on crystallization methods, solubility characteristics, and the impact of molecular structure on physical properties. These studies help in designing compounds with desired physical characteristics for specific applications (Boechat et al., 2011).

Chemical Properties Analysis

The chemical properties, such as acidity (pKa values), reactivity under different pH conditions, and stability, are fundamental for understanding how these compounds interact with other chemicals and biological systems. Studies on derivatives have investigated these aspects through experimental and theoretical approaches, providing insights into the chemical behavior of these compounds (Duran et al., 2013).

properties

IUPAC Name

2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5OS/c1-11-3-8-15(9-12(11)2)23-17(20-21-22-23)25-10-16(24)19-14-6-4-13(18)5-7-14/h3-9H,10H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAOBMSOZMZFITK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

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